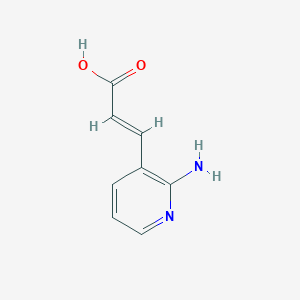

Ácido 3-(2-amino-3-piridil)acrílico

Descripción general

Descripción

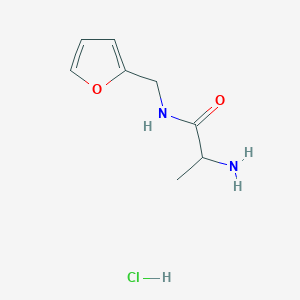

3-(2-Amino-3-pyridyl)acrylic acid is a useful research compound. Its molecular formula is C8H8N2O2 and its molecular weight is 164.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-(2-Amino-3-pyridyl)acrylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Amino-3-pyridyl)acrylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Análisis ambiental

El ácido 3-(2-amino-3-piridil)acrílico se ha utilizado en la fabricación de membranas poliméricas conductoras integradas con nanotubos de carbono. Estas membranas se emplean en sensores electroquímicos para detectar contaminantes ambientales como el catecol y la hidroquinona, mostrando un excelente rendimiento, reproducibilidad y estabilidad .

Sensores electroquímicos

El compuesto es fundamental para la creación de sensores electroquímicos. Al formar una membrana con nanotubos de carbono de pared múltiple, mejora la detección electrocatalítica de compuestos específicos, lo cual es crucial para el monitoreo ambiental y la química analítica .

Materiales biomédicos

En el ámbito de los materiales biomédicos, el ácido 3-(2-amino-3-piridil)acrílico es un componente clave para la investigación proteómica. Sus propiedades facilitan el desarrollo de materiales que se pueden utilizar en diversas aplicaciones biomédicas, aunque los ejemplos específicos en este dominio no se detallan en la literatura disponible .

Materiales electrónicos

La integración del ácido 3-(2-amino-3-piridil)acrílico con otros materiales como los nanotubos de carbono puede conducir al desarrollo de materiales electrónicos con propiedades conductoras mejoradas. Estos materiales tienen aplicaciones potenciales en la fabricación de dispositivos y sensores electrónicos .

Materiales energéticos

Química analítica

Este compuesto es un valioso intermedio sintético en la química analítica. Se puede utilizar para preparar varios derivados que sirven como reactivos o materiales de referencia en procedimientos analíticos, mejorando la precisión y la eficiencia de los análisis químicos .

Productos farmacéuticos

El ácido 3-(2-amino-3-piridil)acrílico participa en la investigación proteómica, que es esencial para la industria farmacéutica. Puede contribuir a la síntesis de compuestos con potencial terapéutico, aunque las aplicaciones directas en productos farmacéuticos no se detallan explícitamente en los datos actuales .

Ingeniería química

La capacidad del compuesto para formar polímeros estables con excelentes propiedades electrocatalíticas lo hace valioso en ingeniería química, particularmente en el diseño y desarrollo de nuevos materiales para diversas aplicaciones industriales .

Safety and Hazards

Mecanismo De Acción

Target of Action

It is often used in proteomics research , suggesting that it may interact with proteins or other biomolecules.

Mode of Action

As a compound used in proteomics research , it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects.

Result of Action

It is used in proteomics research , suggesting that it may have effects at the molecular and cellular levels.

Análisis Bioquímico

Biochemical Properties

3-(2-Amino-3-pyridyl)acrylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as an organic linker to connect d and f block metals to form heterometallic coordination polymers with luminescence properties . This interaction suggests that 3-(2-Amino-3-pyridyl)acrylic acid can influence the structural and functional properties of these biomolecules.

Cellular Effects

The effects of 3-(2-Amino-3-pyridyl)acrylic acid on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used in the synthesis of aminomethyl benzimidazoles, which act as inhibitors of gelatinase B, an enzyme involved in the degradation of extracellular matrix components . This indicates that 3-(2-Amino-3-pyridyl)acrylic acid can modulate cellular processes by inhibiting specific enzymes.

Molecular Mechanism

At the molecular level, 3-(2-Amino-3-pyridyl)acrylic acid exerts its effects through various binding interactions with biomolecules. It can act as a ligand, forming complexes with metals and other biomolecules. These interactions can lead to enzyme inhibition or activation and changes in gene expression. For instance, it has been used to prepare aminopyridines as antibacterial enoyl acyl carrier protein reductase inhibitors . This suggests that 3-(2-Amino-3-pyridyl)acrylic acid can influence bacterial metabolism and growth by inhibiting key enzymes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(2-Amino-3-pyridyl)acrylic acid can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound is stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to 3-(2-Amino-3-pyridyl)acrylic acid in in vitro or in vivo studies may lead to changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 3-(2-Amino-3-pyridyl)acrylic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation. At high doses, it may cause toxic or adverse effects. For example, high doses of 3-(2-Amino-3-pyridyl)acrylic acid may lead to cellular toxicity and metabolic disturbances . It is essential to determine the optimal dosage to achieve the desired effects while minimizing adverse outcomes.

Metabolic Pathways

3-(2-Amino-3-pyridyl)acrylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it has been used in the preparation of aminopyridines, which are involved in antibacterial activity . This indicates that 3-(2-Amino-3-pyridyl)acrylic acid can influence metabolic pathways by modulating enzyme activity and metabolite production.

Transport and Distribution

The transport and distribution of 3-(2-Amino-3-pyridyl)acrylic acid within cells and tissues are critical for its biological activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can affect its localization and accumulation within specific cellular compartments . Understanding the transport and distribution mechanisms of 3-(2-Amino-3-pyridyl)acrylic acid is essential for optimizing its therapeutic potential.

Subcellular Localization

3-(2-Amino-3-pyridyl)acrylic acid exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, cytoplasm, or mitochondria, where it can exert its effects on gene expression, enzyme activity, and metabolic processes . Understanding the subcellular localization of 3-(2-Amino-3-pyridyl)acrylic acid is crucial for elucidating its mechanism of action.

Propiedades

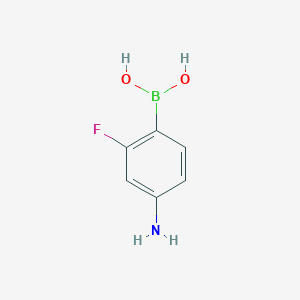

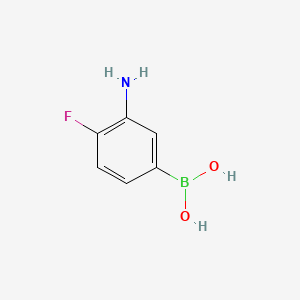

IUPAC Name |

3-(2-aminopyridin-3-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c9-8-6(2-1-5-10-8)3-4-7(11)12/h1-5H,(H2,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKUVFKTUMTYXQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60694540 | |

| Record name | 3-(2-Aminopyridin-3-yl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773131-96-7 | |

| Record name | 3-(2-Aminopyridin-3-yl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Boc-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B1291410.png)

![7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B1291420.png)

![[4-(Aminomethyl)oxan-4-yl]methanol](/img/structure/B1291429.png)

![1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1291433.png)

![1-[3-(Propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B1291442.png)